

Isofetamid CAS Registry Number 875915-78-9

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Compound of Interest

Compound Name: *Isofetamid*

Cat. No.: *B3026465*

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An In-depth Technical Guide to **Isofetamid** (CAS Registry Number: 875915-78-9)

Introduction

Isofetamid (CAS RN: 875915-78-9) is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, as classified by the Fungicide Resistance Action Committee (FRAC) under code 7.[1][2][3] Developed by Ishihara Sangyo Kaisha, Ltd., it is chemically identified as N-[1,1-dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide.[1][4] **Isofetamid** represents a unique chemical group within the SDHIs, the phenyl-oxo-ethyl thiophene amides, and is notable for being the first halogen-free compound in this class marketed since 2000.[1][3][4]

This fungicide demonstrates high efficacy against a wide range of fungal pathogens, particularly those in the Ascomycetes group, such as *Botrytis* spp., *Sclerotinia* spp., and *Monilinia* spp.[1][3] Its mechanism of action involves the specific inhibition of Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain.[3][5] A key characteristic of **Isofetamid** is its effectiveness against fungal isolates that have developed resistance to other SDHI fungicides, which is attributed to its unique and flexible molecular structure.[3][5] It is utilized in integrated pest management (IPM) programs due to its favorable safety profile concerning beneficial insects and mites.[3]

Physicochemical Properties

The physical and chemical characteristics of pure, technical-grade **Isofetamid** are summarized below.

Property	Value	Reference
CAS Registry Number	875915-78-9	[2]
Molecular Formula	C ₂₀ H ₂₅ NO ₃ S	[2]
Molecular Weight	359.48 g/mol	[2][6]
Appearance	White, crystalline powder	[2]
Melting Point	103.5 – 105.0 °C	[2][6]
Vapor Pressure	4.2 × 10 ⁻⁷ Pa at 25 °C	[2]
Water Solubility	5.33 g/L at 20 °C	[6][7]
Octanol/Water Partition Coefficient (log P)	2.5	[2][8]

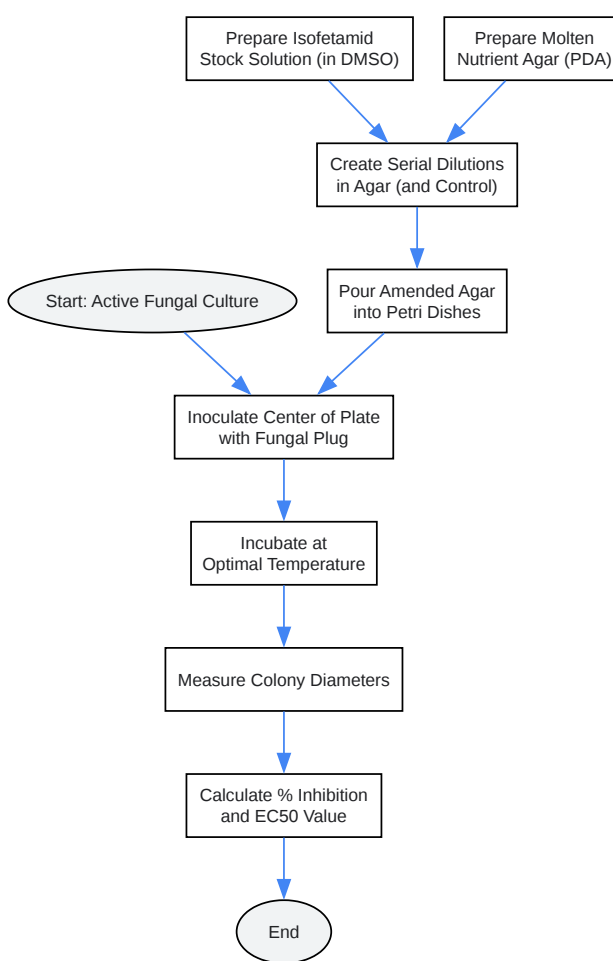
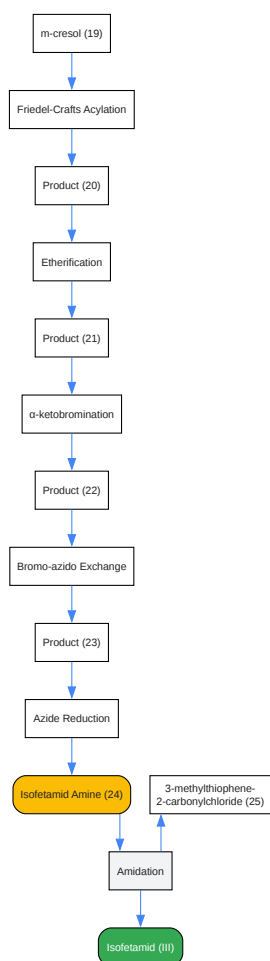
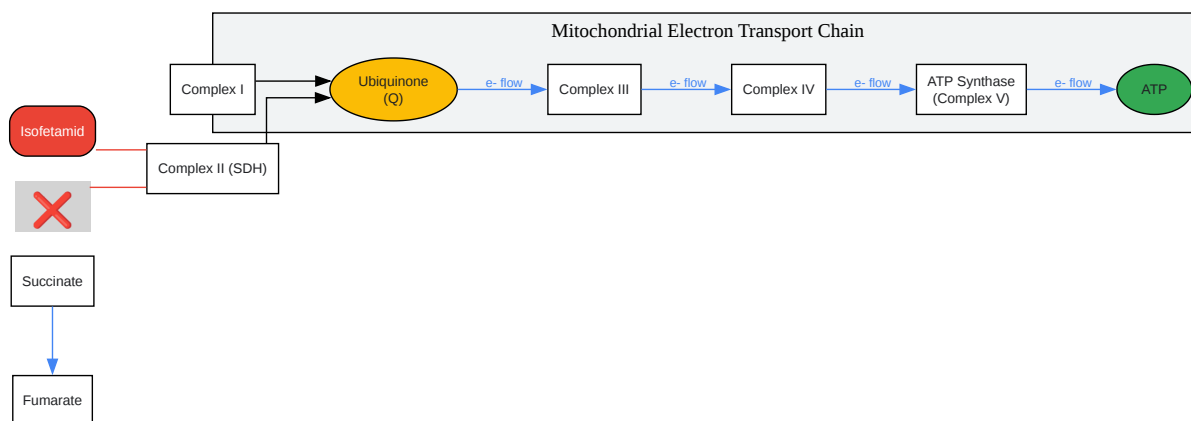
Mechanism of Action

Isfetamid's fungicidal activity stems from its role as a potent and specific inhibitor of succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in the mitochondrial electron transport chain (mETC) and the Krebs cycle.[3][5][9]

By binding to the ubiquinone-binding site of the SDH enzyme complex, **Isfetamid** blocks the transfer of electrons from succinate to ubiquinone.[10] This inhibition has two primary consequences for the fungal cell:

- **Impaired Energy Production:** The blockage of the mETC disrupts the production of ATP through oxidative phosphorylation, effectively starving the fungus of the energy required for growth and reproduction.[3][5][9]
- **Disruption of Biosynthesis:** As a key enzyme in the Krebs cycle, SDH inhibition disrupts the synthesis of essential metabolites, including amino acids and lipids, which are vital for cellular functions.[3][5]

Isfetamid is highly selective, efficiently inhibiting SDH activity in ascomycete fungi while having no significant impact on the corresponding enzymes in oomycetes, plants, or mammals, which accounts for its targeted fungicidal action and crop safety.[1][4][11]



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